Cas no 1208082-43-2 (3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid)
![3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1208082-43-2x500.png)
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
- 1208082-43-2
- AKOS015151526
- EN300-124413
- 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylicacid
- DTXSID10734940
- Z1269220586
-
- Inchi: InChI=1S/C7H4BrN3O2/c8-4-3-10-6-5(7(12)13)9-1-2-11(4)6/h1-3H,(H,12,13)
- InChI Key: VPSLZKQSMGMMQP-UHFFFAOYSA-N
- SMILES: OC(=O)C1=NC=CN2C(Br)=CN=C12
Computed Properties
- Exact Mass: 240.94869g/mol
- Monoisotopic Mass: 240.94869g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.5Ų
- XLogP3: 1.6
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-124413-0.25g |
3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid |
1208082-43-2 | 95.0% | 0.25g |
$315.0 | 2025-03-21 | |
Enamine | EN300-124413-5.0g |
3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid |
1208082-43-2 | 95.0% | 5.0g |
$1862.0 | 2025-03-21 | |
Enamine | EN300-124413-0.1g |
3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid |
1208082-43-2 | 95.0% | 0.1g |
$221.0 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19158-10G |
3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid |
1208082-43-2 | 95% | 10g |
¥ 23,628.00 | 2023-04-06 | |
Enamine | EN300-124413-1000mg |
3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid |
1208082-43-2 | 95.0% | 1000mg |
$714.0 | 2023-10-02 | |
1PlusChem | 1P009MJ1-100mg |
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid |
1208082-43-2 | 95% | 100mg |
$352.00 | 2025-02-25 | |
1PlusChem | 1P009MJ1-250mg |
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid |
1208082-43-2 | 95% | 250mg |
$492.00 | 2025-02-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19158-1g |
3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid |
1208082-43-2 | 95% | 1g |
¥4721.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19158-5g |
3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid |
1208082-43-2 | 95% | 5g |
¥14166.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19158-1.0g |
3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid |
1208082-43-2 | 95% | 1.0g |
¥4721.0000 | 2024-07-28 |
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid Related Literature
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
Additional information on 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid (CAS No: 1208082-43-2) - A Key Intermediate in Modern Pharmaceutical Research
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid, identified by its CAS number 1208082-43-2, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, making it an indispensable tool for medicinal chemists and researchers exploring novel therapeutic agents.
The structural framework of 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid consists of a fused imidazole and pyrazine ring system, which is further functionalized with a bromo substituent at the 3-position and a carboxylic acid group at the 8-position. This unique arrangement of functional groups provides a rich platform for chemical modifications, enabling the design of diverse pharmacophores with potential applications in drug discovery.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease pathways. The brominated imidazopyrazine core of 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid has been extensively explored for its ability to interact with biological targets such as kinases, transcription factors, and other enzymes involved in cancer progression. For instance, studies have demonstrated its utility in generating potent inhibitors of tyrosine kinases, which are key players in signal transduction pathways associated with malignancies.
One of the most compelling aspects of 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is its role in the development of next-generation antiviral agents. The imidazopyrazine scaffold has shown promise in inhibiting viral enzymes by mimicking natural substrates or interfering with critical steps in the viral life cycle. Researchers have leveraged the bromo and carboxylic acid functionalities to design molecules that exhibit robust antiviral activity against RNA viruses, including those responsible for emerging infectious diseases.
The carboxylic acid moiety in 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid offers additional versatility, allowing for further derivatization through esterification, amidation, or coupling reactions. These modifications can enhance solubility, bioavailability, and metabolic stability, making the compound an ideal candidate for preclinical and clinical development. Moreover, the presence of the bromo substituent facilitates cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups into the molecular structure.
In the realm of anticancer research, 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid has been utilized to develop novel chemotherapeutic agents that target specific oncogenic pathways. By integrating known pharmacophores into this scaffold, researchers have generated compounds that exhibit selective toxicity toward cancer cells while sparing healthy tissues. Preclinical studies have highlighted its potential in inhibiting tumor growth and inducing apoptosis through mechanisms involving disruption of microtubule dynamics and modulation of signaling pathways.
The synthesis of derivatives from 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid has also been instrumental in exploring new therapeutic modalities. For example, researchers have investigated its incorporation into prodrug formulations designed to release active pharmaceutical ingredients under specific physiological conditions. This approach has shown promise in enhancing drug delivery systems and improving therapeutic outcomes.
The growing interest in personalized medicine has further underscored the importance of compounds like 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid. By serving as a building block for customized drug molecules tailored to individual patient profiles, this compound contributes to advancements in precision healthcare. Its ability to undergo diverse chemical transformations allows for the creation of libraries of compounds that can be screened against patient-specific biomarkers.
In conclusion, 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid (CAS No: 1208082-43-2) represents a cornerstone in modern pharmaceutical research. Its unique structural features and functional groups make it an invaluable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and refine synthetic methodologies, this compound will undoubtedly remain at the forefront of drug discovery efforts worldwide.
1208082-43-2 (3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid) Related Products
- 2229087-53-8(tert-butyl N-{5-1-(hydroxymethyl)cyclopropylpyrimidin-2-yl}carbamate)
- 1314960-76-3([3-(1H-imidazol-5-yl)phenyl]methanol)
- 906159-39-5(N'-2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl-N-propylethanediamide)
- 1858257-14-3(3,5-Dichloro-6-fluoro-2-pyridine-alpha-cyano-acetic acid methyl ester)
- 1807143-65-2(2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine)
- 433972-65-7(N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]cyclopropanecarboxamide)
- 181769-70-0((1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester)
- 942005-08-5(N-cyclododecyl-5-methylfuro3,2-bpyridine-2-carboxamide)
- 1804848-58-5(Ethyl 5-bromomethyl-2-cyano-3-(difluoromethyl)phenylacetate)
- 710331-17-2(1-cyclopropanecarbonyl-4-phenylpiperidine)
